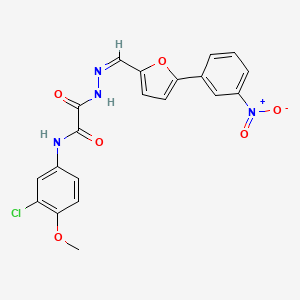![molecular formula C19H18N4O2S B7697528 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7697528.png)
N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide” is a compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .作用机制
E-3810 acts as a selective inhibitor of the angiopoietin-Tie2 signaling pathway. This pathway plays a critical role in regulating blood vessel growth and stability, and is dysregulated in many diseases. By inhibiting this pathway, E-3810 can prevent the formation of new blood vessels and promote vessel normalization, leading to improved vascular function and reduced disease progression.
Biochemical and Physiological Effects:
E-3810 has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, reduction of vascular leak, and modulation of immune cell function. These effects are mediated through the inhibition of the angiopoietin-Tie2 signaling pathway, which regulates multiple aspects of vascular biology.
实验室实验的优点和局限性
One advantage of E-3810 is its high selectivity for the angiopoietin-Tie2 signaling pathway, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the disease model and experimental conditions. In addition, its relatively complex synthesis may limit its widespread use in laboratory experiments.
未来方向
There are several potential future directions for the development of E-3810 and related compounds. One area of focus is the optimization of its pharmacokinetic properties, including its bioavailability and half-life, to improve its efficacy in vivo. Another area of interest is the development of combination therapies that target multiple pathways involved in disease progression. Finally, further studies are needed to better understand the mechanisms of action and potential side effects of E-3810 in different disease models.
合成方法
The synthesis of E-3810 involves several steps, including the reaction of 2-aminopyrazole with ethyl acetoacetate to form 1-ethyl-2-(1H-pyrazol-3-yl)ethanone. This compound is then reacted with 7-methyl-1,2,3,4-tetrahydroquinolin-1-one to form the pyrazoloquinoline core. The final step involves the reaction of the pyrazoloquinoline with benzenesulfonyl chloride to form E-3810.
科学研究应用
E-3810 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit tumor growth and angiogenesis in preclinical models of cancer, making it a promising candidate for cancer therapy. In addition, E-3810 has been shown to improve vascular function and reduce inflammation in models of sepsis and acute lung injury.
属性
IUPAC Name |
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-3-23-19-16(12-14-10-9-13(2)11-17(14)20-19)18(21-23)22-26(24,25)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKYRWXRHRIFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

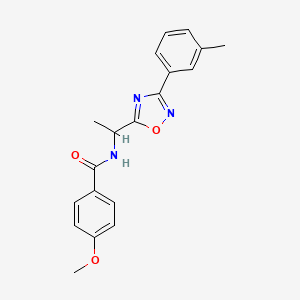

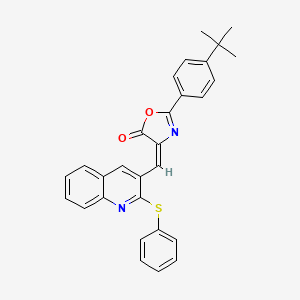
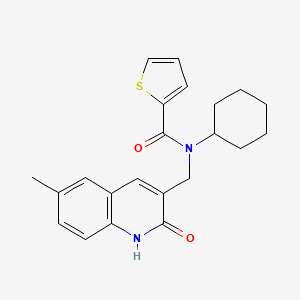
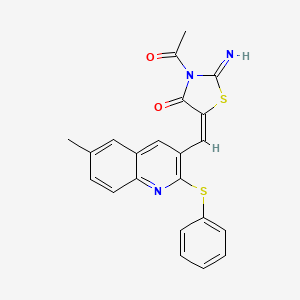

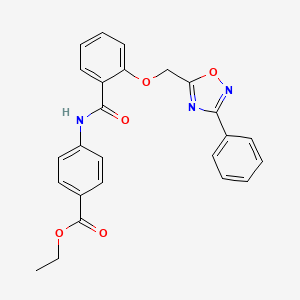

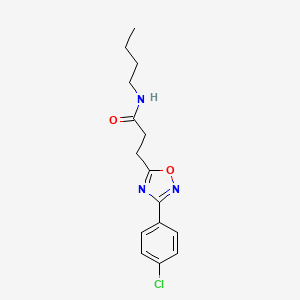
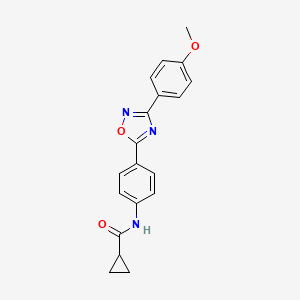
![2-(4-methoxyphenyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697522.png)


